2,7-Dichloro-1,8-naphthyridine
Overview
Description
2,7-Dichloro-1,8-naphthyridine is a useful research compound. Its molecular formula is C8H4Cl2N2 and its molecular weight is 199.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
DNA Sequencing and Base Pair Reading : One study highlighted the potential of 1,8-naphthyridine-2,7-diamine as a universal DNA base pair reader, useful in DNA sequencing by electron tunneling, where it generates distinguishable signatures for each base pair (Liang, Lindsay, & Zhang, 2012).
Fluoride Ion Sensing : Another research synthesized functionalized derivatives from a 2-amino-5,7-dimethyl-1,8-naphthyridine scaffold, showing potential for fluoride ion sensing (Chahal, Dar, & Sankar, 2018).
Suzuki-Miyaura Reactions : A study on Suzuki-Miyaura reactions of 2,7-dichloro-1,8-naphthyridine yielded high yields of 2,7-diaryl-1,8-naphthyridine, demonstrating its utility in organic synthesis (Ehlers et al., 2013).
Supramolecular Chemistry Building Block : The scalable production of 2,7-diamino-1,8-naphthyridine makes it a useful building block for supramolecular chemistry (Park, Mayer, Nakashima, & Zimmerman, 2005).
Base Catalysis in Pharmaceutical Synthesis : Bimacrocyclic pyridines and 1,8-naphthyridines have shown high activity in base-catalyzed alcohol addition to diphenylketene, relevant in pharmaceutical synthesis (Liebig & Lüning, 2014).
Amidation Reactions : The Pd-catalyzed amidation of 2,7-dichloro-1,8-naphthyridines with primary amides yields 2,7-diamido-1,8-naphthyridines, beneficial in organic synthesis due to its good functional-group tolerance (Ligthart, Ohkawa, Sijbesma, & Meijer, 2006).
Catalysis in Oxidation Reactions : Ruthenium complexes with naphthyridine ligands have been found to show catalytic activity in oxidation reactions, such as alcohol oxidation and trans-stilbene epoxidation (Boelrijk, Neenan, & Reedijk, 1997).
Therapeutic and Medicinal Applications : Derivatives of 1,8-naphthyridine exhibit diverse biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties, making them potential candidates for therapeutic and medicinal uses (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).
Inhibitors of Efflux Pumps in Bacteria : 1,8-naphthyridine sulfonamides have been studied for their potential as inhibitors of TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains, which could improve antibiotic resistance (Oliveira-Tintino et al., 2020).
Metal-Free Hydrogenation : The borane-catalyzed metal-free hydrogenation of 2,7-disubstituted 1,8-naphthyridines has been successfully achieved with high yields and enantioselectivity, demonstrating its utility in organic synthesis (Wang, Feng, & Du, 2016).
Mechanism of Action
Target of Action
It is known that 1,8-naphthyridine derivatives, such as enoxacin, nalidixic acid, and trovafloxacin, have antibacterial properties related to the fluoroquinolones . This suggests that 2,7-Dichloro-1,8-naphthyridine may also interact with bacterial DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones.
Mode of Action
Based on its structural similarity to other 1,8-naphthyridine derivatives, it is plausible that it interferes with dna replication in bacteria by inhibiting dna gyrase and topoisomerase iv .
Biochemical Pathways
Given its potential antibacterial activity, it may disrupt dna replication in bacteria, leading to cell death .
Pharmacokinetics
A pharmacokinetic profile provided by ambeed suggests that it has high gastrointestinal absorption and is bbb permeant .
Result of Action
Based on its potential antibacterial activity, it may lead to the disruption of dna replication in bacteria, resulting in cell death .
Properties
IUPAC Name |
2,7-dichloro-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTQOZWTYDPEPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447654 | |
Record name | 2,7-dichloro-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55243-02-2 | |
Record name | 2,7-dichloro-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 2,7-Dichloro-1,8-naphthyridine?
A1: this compound is an organic compound with the molecular formula C8H4Cl2N2. While the provided abstracts do not mention specific spectroscopic data, they highlight the presence of two chlorine atoms at the 2 and 7 positions of the 1,8-naphthyridine core. These chlorine atoms are crucial for the compound's reactivity as they can be readily substituted in various reactions, allowing for the synthesis of diverse derivatives.
Q2: How is this compound used in organic synthesis?
A2: this compound serves as a versatile building block in organic synthesis due to its reactivity towards palladium-catalyzed cross-coupling reactions [1, 2, 4]. Specifically, it undergoes Suzuki-Miyaura reactions with aryl and alkenyl boronic acids, yielding 2,7-diaryl or 2,7-dialkenyl-1,8-naphthyridines [2]. Furthermore, it participates in palladium-catalyzed amidation reactions with primary amides, leading to the formation of symmetrical or non-symmetrical 2,7-diamido-1,8-naphthyridines [1]. These reactions showcase the potential of this compound for constructing diversely substituted 1,8-naphthyridine derivatives.
Q3: Can you elaborate on the catalytic applications of this compound derivatives?
A3: While this compound itself doesn't exhibit direct catalytic properties, its derivatives, particularly ruthenium complexes incorporating 1,8-naphthyridine ligands, have shown promising catalytic activity in oxidation reactions [5]. These reactions include the oxidation of alcohols and epoxidation of trans-stilbene. The research suggests that the catalytic activity and selectivity depend on the specific ligands coordinated to the ruthenium center, highlighting the tunability of these systems for specific applications.
Q4: Has this compound been explored in supramolecular chemistry?
A4: Yes, a derivative of this compound, 2,7-bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine (BPN), has been investigated as a fluorescent probe for glucopyranoside [3]. BPN selectively binds with octyl glucopyranoside (OGU) through quadruple hydrogen bonding, leading to a significant change in its fluorescence properties. This example demonstrates the potential of this compound derivatives as building blocks for designing molecular sensors and probes.
Q5: Are there any studies on the environmental impact or material compatibility of this compound?
A5: The provided research articles primarily focus on the synthesis and reactivity of this compound and its derivatives. Therefore, information regarding its environmental impact, degradation pathways, material compatibility, or stability under various conditions is not discussed. Further research is needed to assess these aspects comprehensively.
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